3-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazine-2-carbonitrile
Description
Properties
IUPAC Name |
3-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O/c1-12-13(2)21-11-22-17(12)24-10-14-3-7-23(8-4-14)16-15(9-18)19-5-6-20-16/h5-6,11,14H,3-4,7-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSCDXQHLDRECP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)C3=NC=CN=C3C#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazine-2-carbonitrile typically involves multiple steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through a condensation reaction involving appropriate diamines and diketones under acidic or basic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.
Synthesis of the Dimethylpyrimidine Moiety: This involves the cyclization of appropriate precursors, often using reagents like formamidine acetate and acetic anhydride.
Ether Linkage Formation: The ether linkage between the dimethylpyrimidine and piperidine rings can be formed through nucleophilic substitution reactions, typically using alkyl halides and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the cyano group, converting it to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazine ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Amino derivatives of the pyrazine ring.
Substitution: Substituted pyrazine derivatives with various functional groups.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a multi-functional structure that includes a piperidine ring, a dimethylpyrimidine moiety, and a pyrazine carbonitrile group. The synthesis of this compound typically involves several steps of organic reactions, including:
- Formation of the piperidine ring : This step often involves nucleophilic substitution reactions.
- Attachment of the pyrimidine moiety : The dimethylpyrimidine can be introduced through various coupling reactions.
- Incorporation of the pyrazine carbonitrile : This may involve cyclization reactions that yield the desired pyrazine structure.
Each synthetic step must be optimized to ensure high yields and purity, often utilizing techniques such as chromatography for purification.
The biological activity of 3-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazine-2-carbonitrile is influenced by its structural components. Compounds with similar structures have been noted for their roles as enzyme inhibitors and receptor modulators.
Potential Biological Activities:
- Antimicrobial Properties : Compounds containing pyrimidine and piperidine rings have shown significant antimicrobial activity against various pathogens.
- Anticancer Activity : The structural characteristics suggest potential anticancer properties, with studies indicating that similar compounds can inhibit cancer cell proliferation.
- Neurological Effects : Due to its ability to cross the blood-brain barrier, this compound may exhibit neuroprotective effects or modulate neurotransmitter systems.
Case Studies and Research Findings
Several studies have explored compounds structurally related to this compound. Here are some notable findings:
Mechanism of Action
The mechanism by which 3-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazine-2-carbonitrile exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound could inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It could modulate the activity of receptors by acting as an agonist or antagonist, influencing cellular signaling pathways.
DNA Interaction: The compound might interact with DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Key Features :
- Pyrazine-2-carbonitrile: Known for its electron-withdrawing properties, enhancing metabolic stability and binding affinity in drug design.
- 5,6-Dimethylpyrimidin-4-yl Group : Introduces steric bulk and lipophilicity, which may influence solubility and pharmacokinetics.
Comparison with Structural Analogs
Structural Analogues in the Piperidine-Pyrazine Carbonitrile Family
The following compounds share the piperidin-1-yl-pyrazine-2-carbonitrile core but differ in substituents, offering insights into structure-activity relationships (SAR):
Key Observations :
- Lipophilicity : The target compound’s 5,6-dimethylpyrimidin-4-yl group increases lipophilicity compared to BK81107 (polar pyrrolidone) or BK80738 (pyridine). This may enhance membrane permeability but reduce aqueous solubility.
- Functional Group Diversity : BK81107’s pyrrolidone carbonyl and BK80738’s pyridine substituent highlight how electronic properties modulate reactivity and target interactions.
Biological Activity
The compound 3-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazine-2-carbonitrile is a synthetic organic molecule that exhibits potential biological activities. Its structure incorporates various pharmacophores, including a pyrimidine moiety and a piperidine ring, which are known for their roles in modulating biological processes. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by:
- Pyrimidine Ring : Contributes to its biological activity through interactions with various biological targets.
- Piperidine Ring : Enhances solubility and bioavailability.
- Pyrazine and Carbonitrile Groups : Potentially influence receptor binding and enzyme inhibition.
The molecular formula is with a molecular weight of approximately 332.42 g/mol.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Properties : Effective against various bacterial strains.
- Anticancer Activity : Induces apoptosis in cancer cell lines.
- Enzyme Inhibition : Modulates enzyme activity linked to disease pathways.
Antimicrobial Activity
Studies have shown that derivatives of pyrimidine and piperidine exhibit significant antimicrobial effects. For instance, compounds similar to this compound demonstrated:
- Inhibition against Gram-positive bacteria such as Staphylococcus aureus.
- Activity against Gram-negative bacteria , including Escherichia coli and Pseudomonas aeruginosa.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 50 µg/mL |
| Compound B | Escherichia coli | 100 µg/mL |
| Compound C | Pseudomonas aeruginosa | 200 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For example:
- It has shown promising results in inhibiting the proliferation of cancer cell lines such as:
- Human promyelocytic leukemia (HL60)
- Breast cancer (MCF-7)
- Lung cancer (A549)
Case Study: Apoptosis Induction
In vitro studies revealed that the compound induces apoptosis in HL60 cells through the activation of caspase pathways. This suggests its potential as an anticancer agent.
The mechanisms by which this compound exerts its biological effects may include:
- DNA Intercalation : Similar compounds have been shown to intercalate DNA, disrupting replication processes.
- Enzyme Modulation : It may inhibit specific enzymes involved in cancer cell metabolism or bacterial growth.
- Receptor Binding : The structural components may allow binding to various receptors, influencing signaling pathways related to inflammation or cancer progression.
Research Findings
Recent studies have highlighted the following findings regarding the compound:
- Low Toxicity Profile : Exhibits low toxicity towards normal cells while being cytotoxic to cancer cells.
- Biofilm Inhibition : Demonstrates effectiveness in preventing biofilm formation by pathogenic bacteria.
Q & A
Q. Table 1. Key Synthetic Intermediates and Analytical Data
| Intermediate | Reaction Step | Analytical Confirmation | Reference |
|---|---|---|---|
| Brominated precursor | Bromination (Br/AcOH) | H NMR (δ 4.2 ppm, CHBr) | |
| Piperidine coupling product | Nucleophilic substitution | HRMS [M+H]: 435.2012 |
Q. Table 2. Selectivity Profile of Analogues
| Analog (R-group) | EGFR IC (nM) | VEGFR2 IC (nM) | Selectivity Ratio |
|---|---|---|---|
| 5,6-Dimethyl | 12 ± 1.5 | 150 ± 20 | 12.5 |
| 5-Cl,6-Me | 8 ± 1.2 | 320 ± 35 | 40.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
